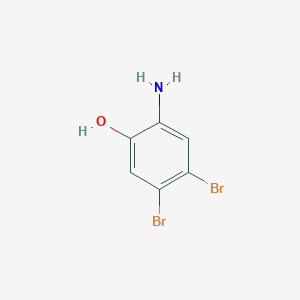

2-Amino-4,5-dibromophenol

説明

特性

IUPAC Name |

2-amino-4,5-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJGRKJRMHAKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858692 | |

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037298-16-0 | |

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-4,5-dibromophenol typically involves:

- Starting from a suitably substituted phenol or aniline derivative.

- Introduction of bromine atoms at the 4 and 5 positions via electrophilic aromatic substitution.

- Functional group transformations such as diazotization, reduction, and demethylation depending on the starting material.

- Control of reaction conditions to achieve regioselective dibromination.

Detailed Preparation Routes

Route via Bromination of 2-Aminophenol Derivatives

One industrially viable method, extrapolated from related dibromophenol syntheses, involves the following steps:

- Starting Material: 2-Amino-5-nitroanisole or 2-aminoanisole derivatives.

- Diazotization and Bromination: The amino group is converted into a diazonium salt under acidic conditions (using sulfuric acid and sodium nitrite), followed by reaction with bromine or cuprous bromide to introduce bromine atoms at the 4 and 5 positions.

- Reduction: Nitro groups are reduced to amino groups using iron powder in acidic aqueous medium at elevated temperatures (90–95 °C).

- Demethylation: Methoxy groups are removed to yield the phenol functionality.

- Purification: Filtration, washing, and drying yield this compound with high purity (around 97.5%) and good yields (total process recovery about 34%).

This method emphasizes precise control of temperature (typically 0–25 °C for diazotization, 40–65 °C for bromination) and reagent ratios (e.g., sulfuric acid : sodium nitrite : substrate ratios around 2.5:1.1:1.0 to 10.5:1.5:1.0) to maximize yield and purity.

Alternative Route via Direct Bromination of 2-Aminophenol

Another approach involves direct bromination of 2-aminophenol under controlled conditions:

- Dissolving 2-aminophenol in a suitable solvent system.

- Adding bromine slowly at low temperatures to selectively brominate the 4 and 5 positions.

- The reaction is monitored by chromatographic techniques to avoid overbromination or side reactions.

- The product is isolated by filtration and recrystallization to achieve high purity.

While specific experimental details for this exact compound are limited, this method is common for preparing dibromophenols with amino substituents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | 2-Amino-5-nitroanisole, H2SO4, NaNO2 | 0–25 (prefer 5–15) | ~100% conversion | Formation of diazonium salt |

| Bromination (Sandmeyer) | Cuprous bromide, HBr | 40–65 | 97% | Introduction of bromine atoms |

| Reduction | Iron powder, water, acid | 90–95 | 82% | Nitro group to amino group reduction |

| Demethylation | Acidic or nucleophilic demethylation agents | Variable | - | Converts methoxy to phenol |

| Purification | Filtration, washing, drying | Ambient | - | Final product purity ~97.5% |

Analytical and Research Findings

- The process yields a black solid product with high purity (97.5%), confirmed by chromatographic and spectroscopic analysis.

- Each step shows nearly quantitative conversion, indicating efficient reaction conditions.

- Total recovery of the process is about 34%, reflecting losses during intermediate steps and purification.

- The reaction sequence is scalable for industrial production due to the use of common reagents and straightforward reaction setups.

Summary and Considerations

- The preparation of this compound is best achieved via a multi-step synthesis starting from amino-substituted anisole derivatives involving diazotization, bromination, reduction, and demethylation.

- Strict control of reaction temperature, reagent stoichiometry, and reaction time is critical for high yield and purity.

- The method described in patent CN109320403A provides a reliable industrial process with detailed reaction parameters and yields.

- Alternative direct bromination methods exist but require careful monitoring to prevent side reactions.

- Purification by filtration and recrystallization ensures the isolation of the target compound with high purity suitable for further applications.

化学反応の分析

Types of Reactions: 2-Amino-4,5-dibromophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2-amino phenol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-Amino phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

2-Amino-4,5-dibromophenol has been investigated for its potential pharmacological properties. Its structural similarity to other bioactive compounds suggests possible applications as:

- Antihypertensive Agents : Compounds derived from dibromophenols have shown vasodilatory effects and are being studied for their ability to lower blood pressure and treat shock conditions .

- Antiviral and Antifertility Agents : Research indicates that certain derivatives exhibit activity against viral infections and may influence fertility .

Material Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functional properties, such as enhanced thermal stability or electrical conductivity.

- Dyes and Pigments : Its brominated structure allows for the development of dyes that possess unique color properties and stability under various environmental conditions .

Analytical Chemistry

The compound's distinct chemical properties make it useful in analytical applications:

- Chromatography : It can be employed as a standard or reference material in chromatographic techniques to analyze complex mixtures .

- Spectroscopy : The compound's spectral characteristics have been utilized in studies involving UV-visible spectroscopy for quantitative analysis of other compounds in solution .

Case Study 1: Antihypertensive Activity

A study conducted on various dibromophenol derivatives demonstrated that compounds structurally related to this compound exhibited significant antihypertensive effects in animal models. The research highlighted the mechanism of action involving vasodilation and electrolyte balance modulation, suggesting potential therapeutic uses in hypertension management .

Case Study 2: Synthesis of Novel Polymers

Researchers synthesized a series of polymers using this compound as a monomer. These polymers displayed improved mechanical properties and thermal resistance compared to traditional polymers. The findings suggest that this compound could lead to the development of new materials suitable for high-performance applications in engineering and electronics .

作用機序

The mechanism of action of 2-amino-4,5-dibromophenol involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms and hydroxyl group play a crucial role in these interactions, allowing the compound to form strong bonds with its targets. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Data Tables

Table 2: Toxicity and Handling

| Compound | Hazard Profile | Precautionary Measures | Reference |

|---|---|---|---|

| This compound | Hypothesized irritant (based on analogs) | Avoid inhalation; use PPE | - |

| (2-Amino-3,5-dibromophenyl)methanol | Skin/eye irritation; respiratory risk | Store in ventilated area; use gloves/goggles |

生物活性

2-Amino-4,5-dibromophenol (C6H5Br2NO) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicity.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms, an amino group, and a hydroxyl group. Its molecular structure can be represented as follows:

The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (bromine) groups contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Nephrotoxicity

A significant area of research has focused on the nephrotoxic effects of this compound. Studies conducted on isolated kidney cells from Fischer 344 rats revealed that exposure to this compound at concentrations ranging from 0.25 mM to 1.0 mM resulted in increased lactate dehydrogenase (LDH) release, indicating cellular damage. The study also highlighted the protective role of antioxidants such as glutathione (GSH) and ascorbate (ASC), which mitigated the nephrotoxic effects by scavenging free radicals .

Case Studies

-

Nephrotoxicity Assessment

- Objective: To evaluate the nephrotoxic effects of this compound.

- Method: Isolated kidney cells were treated with varying concentrations (0.25 mM, 0.5 mM, 1.0 mM) for different durations (30 min vs. 60 min).

- Results: Higher concentrations and longer exposure times correlated with increased toxicity. Antioxidants provided significant protection against damage caused by free radicals.

-

Antimicrobial Activity Evaluation

- Objective: To assess the antimicrobial efficacy against various pathogens.

- Method: In vitro assays were performed using standard microbial strains.

- Results: The compound demonstrated significant inhibition of microbial growth at specific concentrations.

Data Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Nephrotoxicity | LDH release increased with concentration and time; antioxidants reduced toxicity |

| Mechanism of Action | Disruption of cell membranes; metabolic interference |

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4,5-dibromophenol, and how are intermediates characterized?

- Methodological Answer : this compound can be synthesized via bromination of aminophenol precursors or reduction of nitro-substituted dibromophenol derivatives. A modified condensation method using sodium ethoxide as a base (similar to pyrimidine synthesis in ) is applicable. Intermediates are characterized using FT-IR (to confirm functional groups like -NH2 and -OH) and HPLC (to monitor reaction progress). For structural validation, NMR (1H/13C) is critical to resolve bromine-induced splitting patterns and confirm substitution positions .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Due to bromine's reactivity and potential toxicity, wear N95 masks , nitrile gloves, and safety goggles to avoid inhalation or skin contact. Work in a fume hood with HEPA filtration. Store the compound in airtight containers away from oxidizers and acids. Refer to GHS hazard classifications (e.g., skin/eye irritation, respiratory sensitization) outlined in safety data sheets for analogous brominated phenols .

Q. How can researchers confirm the purity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns from bromine. Melting point analysis (compared to literature values) and thin-layer chromatography (TLC) with UV/iodine visualization provide preliminary purity checks. For quantitative purity, employ reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) .

Advanced Research Questions

Q. How do bromine substituents influence the electronic properties and reactivity of this compound?

- Methodological Answer : Bromine's electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. This can be studied via DFT calculations (e.g., Gaussian software) to map electron density. Experimentally, Hammett constants (σ) quantify substituent effects on reaction rates in nucleophilic aromatic substitution (NAS) reactions. Compare reactivity with mono-brominated analogs to isolate steric vs. electronic contributions .

Q. What crystallographic techniques are used to resolve hydrogen-bonding networks in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Use MoKα radiation (λ = 0.71073 Å) and SHELX software for structure refinement. Key parameters: hydrogen bonds (N–H···O, O–H···Br) and π-π stacking distances. For example, orthorhombic crystal systems (space group Pnma) are common in brominated aromatics, with unit cell dimensions derived from 2θ angle reflections .

Q. How can researchers resolve contradictions in biological activity data for halogenated aminophenols?

- Methodological Answer : Contradictions (e.g., NO inhibition vs. inactivity in dichloro/dihydroxy pyrimidines ) may arise from solubility differences or assay conditions. Perform dose-response curves (IC50) under standardized protocols (e.g., mouse peritoneal cell assays). Use LC-MS to confirm compound stability in media. Cross-validate with molecular docking to assess target binding (e.g., iNOS enzyme) and rule off-target effects via kinase profiling panels .

Q. What advanced spectroscopic methods are suitable for studying tautomerism in this compound?

- Methodological Answer : Variable-temperature NMR (VT-NMR) detects keto-enol tautomer equilibria by observing chemical shift changes with temperature. Solid-state NMR with magic-angle spinning (MAS) differentiates tautomeric forms in crystalline vs. amorphous phases. UV-Vis spectroscopy in polar solvents (e.g., DMSO) monitors absorbance shifts (λmax) associated with tautomeric transitions .

Methodological Notes

- Synthesis : Prioritize regioselective bromination using NBS (N-bromosuccinimide) in acetic acid to minimize diastereomer formation .

- Toxicity Screening : Follow OECD guidelines for Ames tests (mutagenicity) and cell viability assays (MTT/WST-1) to assess safety profiles .

- Data Reproducibility : Archive raw spectral data (NMR, HRMS) in open-access repositories (e.g., Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。